4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid
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Overview
Description
4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a phenylcarbonyl group, a carbamothioyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-aminobenzoic acid with phenyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then subjected to further reactions, such as acylation, to introduce the phenylcarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiourea group to a thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, nitro derivatives, and halogenated compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Scientific Research Applications
4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The phenylcarbonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiourea group may interact with metal ions or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid, known for its use in the synthesis of folic acid.
Benzothiazoles: Compounds with a similar sulfur-containing heterocyclic structure, known for their biological activities.
Phenylthiourea: A compound with a similar thiourea group, used in various chemical and biological studies.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-(benzoylcarbamothioylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-13(10-4-2-1-3-5-10)17-15(21)16-12-8-6-11(7-9-12)14(19)20/h1-9H,(H,19,20)(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGWDTKKKNECGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70983558 |
Source
|
Record name | 4-({[Hydroxy(phenyl)methylidene]carbamothioyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70983558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6501-65-1 |
Source
|
Record name | 4-({[Hydroxy(phenyl)methylidene]carbamothioyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70983558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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